

In-Depth Technical Guide to N,N-Diisopropylbenzamide

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Compound of Interest

Compound Name: **N,N-Diisopropylbenzamide**

Cat. No.: **B1329595**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N-Diisopropylbenzamide**, a substituted amide of benzoic acid. This document consolidates its chemical identity, physical and chemical properties, and outlines a common synthetic methodology.

Chemical Identity and Properties

N,N-Diisopropylbenzamide is a chemical compound with the formal IUPAC name N,N-bis(1-methylethyl)benzamide. Its unique structure, featuring a benzoyl group attached to a diisopropylamine moiety, imparts specific chemical characteristics relevant to its application in organic synthesis and potentially in medicinal chemistry.

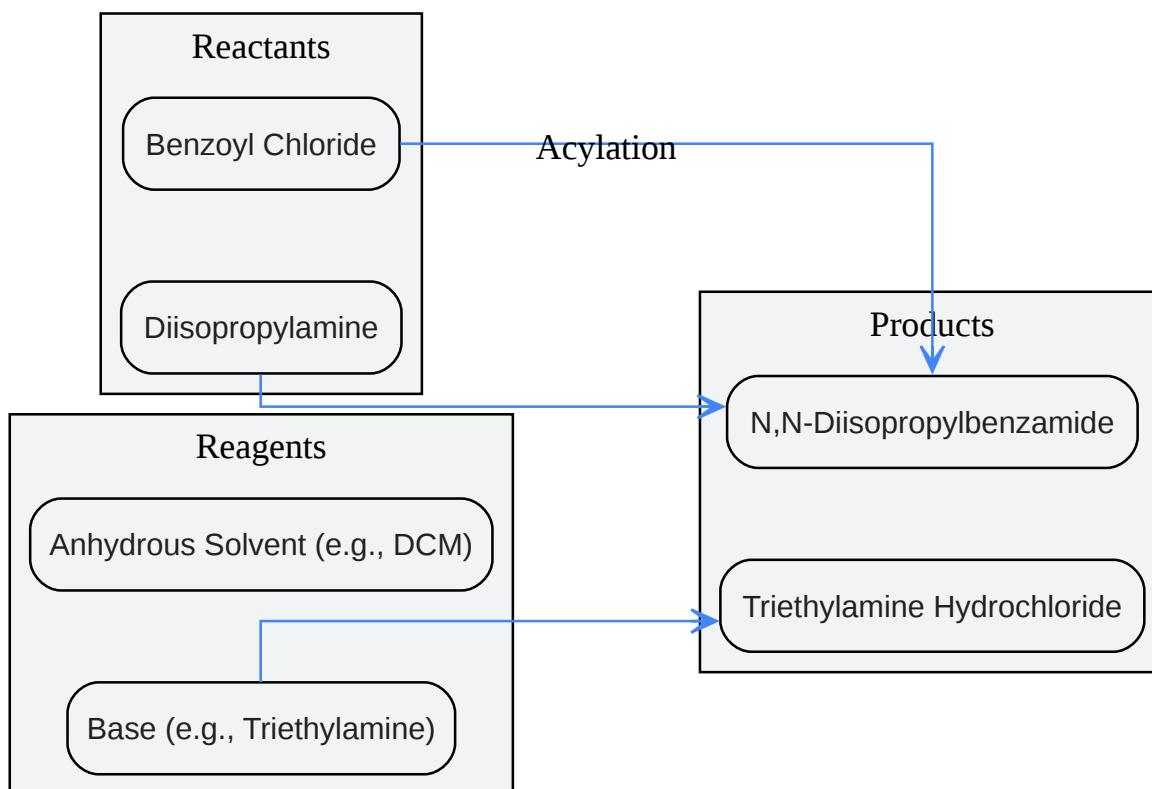
Table 1: Chemical Identifiers and Physical Properties

Identifier	Value
CAS Number	20383-28-2 [1] [2] [3] [4] [5]
IUPAC Name	N,N-bis(1-methylethyl)benzamide [1] [3] [4]
Molecular Formula	C ₁₃ H ₁₉ NO [1] [2] [3]
Molecular Weight	205.30 g/mol [3]
Melting Point	69-71 °C [1] [2]
Boiling Point	148 °C [2]
Density	0.97 g/cm ³ [2]
Flash Point	131.1 °C [2]
Appearance	Off-white to slight yellow solid

Synthesis of N,N-Diisopropylbenzamide: An Experimental Protocol

The synthesis of **N,N-Diisopropylbenzamide** is typically achieved through the acylation of diisopropylamine with benzoyl chloride. This standard organic transformation is a reliable method for forming the amide bond.

Reaction Scheme:



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A schematic overview of the synthesis of **N,N-Diisopropylbenzamide**.

Materials:

- Benzoyl chloride
- Diisopropylamine
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel

- Ice bath
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
- Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction.
- Addition of Acylating Agent: Dissolve benzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains at or below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amines), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure **N,N-Diisopropylbenzamide**.

Applications and Future Directions

While specific biological activities or involvement in signaling pathways for **N,N-Diisopropylbenzamide** are not extensively documented in publicly available literature, the

benzamide scaffold is a well-known privileged structure in medicinal chemistry. Benzamide derivatives have shown a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

The steric hindrance provided by the two isopropyl groups on the nitrogen atom of **N,N-Diisopropylbenzamide** can influence its chemical reactivity and its potential interactions with biological targets. This structural feature may be exploited in the design of new therapeutic agents where specific conformational constraints are desired.

Workflow for Investigating Biological Activity:

A generalized workflow for the evaluation of biological activity.

Further research is warranted to explore the pharmacological profile of **N,N-Diisopropylbenzamide** and its derivatives. High-throughput screening against various biological targets could unveil potential therapeutic applications. Moreover, its utility as a synthetic intermediate or a scaffold for the development of new chemical entities remains an area of interest for organic and medicinal chemists.

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